molecular formula C9H13ClN2O2 B1433009 N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride CAS No. 1394041-46-3

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride

Cat. No.: B1433009
CAS No.: 1394041-46-3
M. Wt: 216.66 g/mol
InChI Key: SFIFCSGSHPDRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride is a pyridine-based small molecule featuring a hydroxypropyl group attached to the carboxamide nitrogen and a hydrochloride salt.

Properties

IUPAC Name

N-(2-hydroxypropyl)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(12)5-11-9(13)8-3-2-4-10-6-8;/h2-4,6-7,12H,5H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFCSGSHPDRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-46-3
Record name 3-Pyridinecarboxamide, N-(2-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride typically involves the reaction of nicotinic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural similarity to nicotinamide makes it a useful tool in the investigation of nicotinamide adenine dinucleotide (NAD) dependent enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride involves its interaction with specific enzymes and proteins. The compound can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction is particularly significant in enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor, as the compound’s structure mimics that of nicotinamide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impacts

The compound’s key differentiating feature is the N-(2-hydroxypropyl) substituent. Below is a comparative analysis with similar pyridine-3-carboxamide derivatives:

Compound Name Substituent on Carboxamide Nitrogen Pyridine Ring Modification Key Properties/Applications Reference
N-(2-hydroxypropyl)pyridine-3-carboxamide HCl 2-hydroxypropyl None Enhanced solubility (HCl salt); potential biocompatibility
N-(2-hydroxyethyl)-pyrazolo-pyridine-3-carboxamide HCl 2-hydroxyethyl Pyrazolo-pyridine ring fusion Increased metabolic stability; complex pharmacokinetics
N-(3-aminopropyl)methacrylamide HCl (APM) 3-aminopropyl Methacrylamide backbone (polymer) Cationic charge; gene/drug delivery
Difluoromethyl-indan-pyridine-3-carboxamides (A.3.33–A.3.39) Indan-alkyl groups Difluoromethyl and indan moieties Lipophilicity; antifungal/antibacterial activity
Moxifloxacin HCl Cyclopropylaminoquinoline backbone 8-methoxy, fluoro substituents Broad-spectrum antibiotic
Key Observations:

Solubility and Salt Effects : The hydrochloride salt in the target compound mirrors strategies used in moxifloxacin HCl to improve aqueous solubility .

Biocompatibility: The hydroxypropyl group shares similarities with poly(N-(2-hydroxypropyl)methacrylamide) (HPM), a polymer noted for low immunogenicity .

Biological Activity : Bulky substituents (e.g., indan groups in A.3.33–A.3.39) enhance lipophilicity and membrane penetration but may reduce solubility .

Pharmacological Potential

  • Antimicrobial Activity : Difluoromethyl-indan derivatives () demonstrate that pyridine-3-carboxamides with hydrophobic groups exhibit potent activity against pathogens .
  • Polymer Applications : While the target compound is a small molecule, HPM’s success as a PEG alternative highlights the hydroxypropyl group’s biocompatibility in drug delivery systems .

Biological Activity

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride is a compound of significant interest in biological research due to its structural similarity to nicotinamide, which plays a crucial role in various metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and findings from recent studies.

The biological activity of this compound primarily involves its interaction with enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. The compound can form hydrogen bonds with the active sites of these enzymes, potentially inhibiting their activity. This inhibition is particularly relevant in the context of NAD-dependent enzymes, which are critical in metabolic processes and cellular energy production.

Therapeutic Applications

  • Cancer Treatment :
    • This compound has been investigated for its potential use in cancer therapies. Its ability to inhibit NAD-dependent enzymes can disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis in tumor cells.
    • In vivo studies have demonstrated that hyperbranched polymers derived from this compound can effectively deliver anticancer drugs, such as gemcitabine, enhancing therapeutic efficacy while minimizing systemic toxicity .
  • Drug Delivery Systems :
    • The compound's properties have been utilized in the development of drug delivery systems, particularly for targeting pancreatic cancer cells. Research has shown that these systems can enhance drug retention and solubility, facilitating more effective treatment regimens .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies :
    • In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to significantly inhibit cell growth in MIA PaCa-2 pancreatic cancer cells when used in conjunction with gemcitabine .
  • In Vivo Studies :
    • Animal studies indicated that hyperbranched polymers based on this compound showed promising results in tumor regression and biodistribution, accumulating effectively in tumor tissues while being well-tolerated by normal tissues .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Observations
MIA PaCa-2100Significant inhibition when combined with gemcitabine
Pancreatic cancer50Effective drug delivery and retention
Various cancerVariesCytotoxic effects observed across multiple lines

Case Studies

  • Study on Drug Delivery :
    • A study evaluated hyperbranched N-(2-hydroxypropyl)methacrylamide polymers for drug delivery in pancreatic cancer models. Results showed enhanced accumulation in tumor tissues and improved therapeutic outcomes compared to free drug administration .
  • Enzyme Interaction Analysis :
    • Research focused on the interaction between this compound and NAD-dependent enzymes demonstrated that the compound effectively inhibits enzyme activity, suggesting potential as a therapeutic agent targeting metabolic pathways involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.